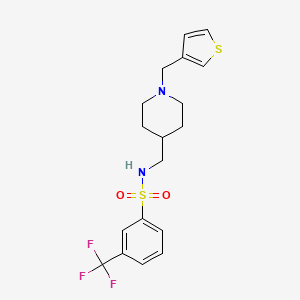
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21F3N2O2S2 and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its mechanisms of action, target interactions, and various pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C15H18F3N2O2S |
| Molecular Weight | 356.38 g/mol |
| CAS Number | 1448059-33-3 |
This compound features a piperidine ring, a thiophene moiety, and a trifluoromethyl-substituted benzenesulfonamide group, which contribute to its unique biological properties.
Target Interactions
The exact biological targets of this compound are currently under investigation. However, compounds with similar structural features often interact with neurotransmitter receptors and enzymes involved in various biochemical pathways.
- Neurotransmitter Receptors : Piperidine derivatives are known to modulate the activity of neurotransmitters such as serotonin and dopamine, which may have implications in treating neuropsychiatric disorders.
- Enzyme Inhibition : The sulfonamide group can potentially inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting physiological processes like blood pressure regulation.
Biochemical Pathways
Research indicates that piperidine derivatives can influence several key pathways:
- Anticancer Activity : Compounds similar to this one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The presence of the sulfonamide group suggests potential antimicrobial activity, possibly through inhibition of bacterial folate synthesis.
Pharmacological Effects
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against specific cancer cell lines, potentially mediated through apoptosis pathways.
- Antiviral Properties : Similar compounds have demonstrated antiviral activity against various viruses, including influenza and herpes simplex virus (HSV). The mechanism may involve interference with viral replication or host cell entry.
- Anti-inflammatory Effects : Some derivatives have shown the ability to reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
A review of literature reveals diverse research applications for this compound:
- A study published in MDPI highlighted the antiviral efficacy of piperidine derivatives against HSV, suggesting that modifications to the piperidine structure can enhance efficacy against viral targets .
- Another investigation focused on the anticancer properties of similar sulfonamide compounds, demonstrating significant cytotoxicity against breast cancer cell lines .
Summary of Biological Activities
The following table summarizes the reported biological activities of this compound:
| Biological Activity | Effect/Mechanism |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antiviral | Inhibits replication of viruses |
| Anti-inflammatory | Reduces inflammatory markers |
| Antimicrobial | Potential inhibition of bacterial growth |
Eigenschaften
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2S2/c19-18(20,21)16-2-1-3-17(10-16)27(24,25)22-11-14-4-7-23(8-5-14)12-15-6-9-26-13-15/h1-3,6,9-10,13-14,22H,4-5,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYYKTZCPNPYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














